molecular formula C5H5ClFN3 B3024114 5-Chloro-3-fluoro-2-hydrazinylpyridine CAS No. 248255-70-1

5-Chloro-3-fluoro-2-hydrazinylpyridine

Cat. No. B3024114
M. Wt: 161.56 g/mol
InChI Key: TZBBCECFLONWDG-UHFFFAOYSA-N
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Patent
US07220863B2

Procedure details

Charged in a hydrogenation reactor were 100 ml of methanol, 16.1 g of the compound obtained in Step 4 and 8.13 g of Raney nickel catalyst, and H2 gas was introduced therein. The reactor was kept at room temperature for 12 hours, and the reaction mixture was filtered through Cellite® to remove the catalyst. The filtrate was concentrated under a reduced pressure to obtain 12.7 g of the title compound as a solid (purity: 98.5%).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
8.13 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:8]([F:9])=[CH:7][C:6]([Cl:10])=[CH:5][N:4]=1)N>[Ni].CO>[NH2:1][C:3]1[C:8]([F:9])=[CH:7][C:6]([Cl:10])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
N(N)C1=NC=C(C=C1F)Cl
Step Two
Name
Quantity
8.13 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged in a hydrogenation reactor
ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Cellite®
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=NC=C(C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.